molecular formula C19H22FN3O2 B2874841 6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 1385405-08-2

6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one

Cat. No.: B2874841
CAS No.: 1385405-08-2
M. Wt: 343.402
InChI Key: PXCLMXMTRXDOAN-UHFFFAOYSA-N
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Description

6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a piperazine ring substituted with a prop-2-ynyl group, and a ketone functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the piperazine ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative.

    Substitution with the prop-2-ynyl group: The prop-2-ynyl group can be introduced via alkylation reactions using propargyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound shares a similar quinoline core but differs in its substituents, leading to different biological activities.

    Flumioxazin: Another quinoline derivative with distinct substituents and applications, primarily used as a herbicide.

Uniqueness

6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-2-8-21-10-12-22(13-11-21)18(24)7-9-23-17-5-4-16(20)14-15(17)3-6-19(23)25/h1,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLMXMTRXDOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCN2C(=O)CCC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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